N-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)propionamide
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Overview
Description
N-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)propionamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a pyrrolidine ring attached to an ethyl chain, which is further connected to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)propionamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole core through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, where the ethyl chain acts as a linker. The final step involves the attachment of the propionamide group through amidation reactions, often using reagents like propionyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully chosen to ensure the scalability of the process while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar benzimidazole core but differ in the attached functional groups and their positions.
Pyrrolidin-2-ones: These compounds have a pyrrolidine ring but differ in the rest of the structure, leading to different chemical and biological properties.
Uniqueness
N-(1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-2-15(21)18-16-17-13-7-3-4-8-14(13)20(16)12-11-19-9-5-6-10-19/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKAMIDJYNJSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N1CCN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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